molecular formula C10H18 B14306034 2,6-Dimethylocta-2,5-diene CAS No. 116668-48-5

2,6-Dimethylocta-2,5-diene

Cat. No.: B14306034
CAS No.: 116668-48-5
M. Wt: 138.25 g/mol
InChI Key: LQJJRPLOVQYMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylocta-2,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,5-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine . This reaction yields thioacetates, which can be further reduced to thiols and subsequently converted into disulphides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction parameters, are applied to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2,6-Dimethylocta-2,5-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,5-diene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in chemical synthesis and its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylocta-2,7-diene-1,6-diol: A similar compound with additional hydroxyl groups.

    3,7-Dimethylocta-2,6-dien-1-ol: Another related compound with a hydroxyl group.

Uniqueness

2,6-Dimethylocta-2,5-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

116668-48-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,6-dimethylocta-2,5-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3

InChI Key

LQJJRPLOVQYMPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.